REACTION_CXSMILES
|
C([O:3][C:4](=[O:19])[CH2:5][O:6][C:7]1[C:16]([Cl:17])=[C:15]([Cl:18])[C:10]2[S:11][C:12]([CH3:14])=[CH:13][C:9]=2[CH:8]=1)C>[OH-].[Na+].C(O)C>[Cl:17][C:16]1[C:7]([O:6][CH2:5][C:4]([OH:19])=[O:3])=[CH:8][C:9]2[CH:13]=[C:12]([CH3:14])[S:11][C:10]=2[C:15]=1[Cl:18] |f:1.2|
|
Name
|
ethyl[(6,7-dichloro-2-methylbenzo[b]thien-5-yl)oxy]acetate
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC2=C(SC(=C2)C)C(=C1Cl)Cl)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is warmed on a steam bath for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the ethanol
|
Type
|
CUSTOM
|
Details
|
the solid collected on a filter
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetone-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=C(SC(=C2)C)C1Cl)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |